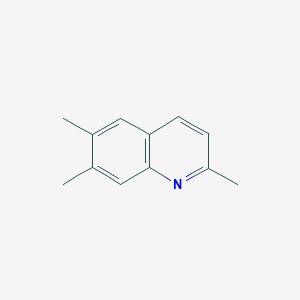
2,6,7-Trimethylquinoline
Descripción general
Descripción
2,6,7-Trimethylquinoline is a heterocyclic compound with the empirical formula C12H13N . It is a solid substance and is used as a building block in heterocyclic chemistry .
Molecular Structure Analysis
The molecular weight of 2,6,7-Trimethylquinoline is 171.24 g/mol . The SMILES string representation isCc1ccc2cc(C)c(C)cc2n1 . The InChI representation is 1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3 . Physical And Chemical Properties Analysis
2,6,7-Trimethylquinoline is a solid substance . It has a molecular weight of 171.24 g/mol . The compound is non-polar with a topological polar surface area of 12.9 Ų .Aplicaciones Científicas De Investigación
Proteomics Research
2,6,7-Trimethylquinoline: is utilized in proteomics research due to its chemical properties. It serves as a building block in the synthesis of complex molecules that interact with proteins, aiding in the study of protein structure, function, and interactions .
Medicinal Chemistry
This compound is a key scaffold in medicinal chemistry, where it’s used to create pharmacologically active molecules. Its derivatives are explored for potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory properties .
Drug Discovery
In drug discovery, 2,6,7-Trimethylquinoline derivatives are investigated for their efficacy against various diseases. The compound’s structure is conducive to modifications that can lead to the development of new drugs .
Synthetic Organic Chemistry
As a versatile heterocyclic compound, it finds applications in synthetic organic chemistry for constructing complex molecular architectures. It’s often used in multicomponent reactions due to its reactivity .
Green Chemistry
The compound is also significant in green chemistry, where it’s used in solvent-free reactions and as a part of eco-friendly synthesis processes. This aligns with the societal push towards more sustainable chemical processes .
Antimicrobial Research
Research into antimicrobial properties of quinoline derivatives includes 2,6,7-Trimethylquinoline . It’s studied for its potential to inhibit the growth of various bacteria and fungi, contributing to the development of new antibiotics .
Material Science
In material science, this compound is used to synthesize organic materials with specific electronic or photonic properties. It can be a component in organic semiconductors or photovoltaic materials .
Analytical Chemistry
Lastly, 2,6,7-Trimethylquinoline is employed in analytical chemistry as a reagent or a standard for calibrating instruments. Its stable and distinct chemical signature makes it suitable for various analytical techniques .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that quinolines, a class of compounds to which 2,6,7-trimethylquinoline belongs, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinolines and their derivatives are known to exhibit a broad spectrum of bioactivities through different mechanisms of action . For instance, Chloroquine, a quinoline derivative, inhibits hemozoin polymerization and releases free toxic haem .
Biochemical Pathways
Quinolines are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Result of Action
Quinolines and their derivatives are known to exhibit various biological activities, suggesting they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2,6,7-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRWJFACJFPXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522111 | |
| Record name | 2,6,7-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,7-Trimethylquinoline | |
CAS RN |
72681-37-9 | |
| Record name | 2,6,7-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72681-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



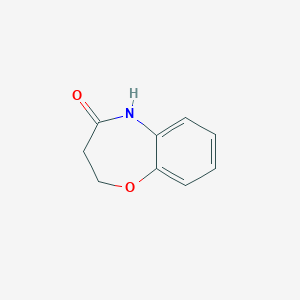


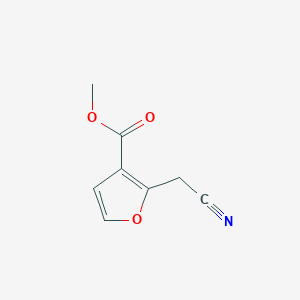
![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)
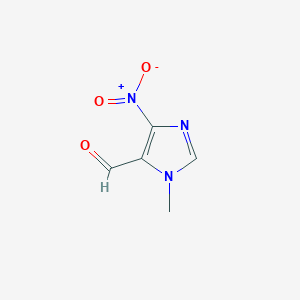
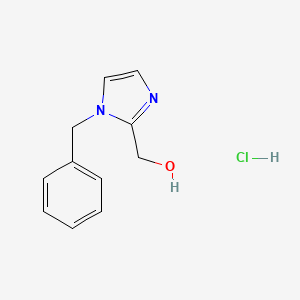




![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)
